REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].CS(Cl)(=O)=O.[Br:13][C:14]1[CH:21]=[CH:20]C(CO)=[CH:16][CH:15]=1.N1CC=CC1>ClCCl.C(OCC)(=O)C>[Br:13][C:14]1[CH:21]=[CH:20][C:2]([CH2:1][N:3]2[CH2:6][CH:7]=[CH:5][CH2:4]2)=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
0.135 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
60 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
70.5 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
87 μL
|
Type
|
reactant
|
Smiles
|
N1CC=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the diluted solution was washed with an 8% aqueous sodium hydrogencarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with 3 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
were washed with 25% brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under the reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1.8 ml of N,N-dimethylformamide
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 80° C. for 3 hr
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
the diluted solution was washed thrice with 5 ml of water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with 5 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
were washed with 25% brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative thin-layer chromatography (chloroform:methanol=18:1)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(CN2CC=CC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.8 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |